5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2S3/c16-14-3-4-15(22-14)23(19,20)17-7-10-18-8-5-12(6-9-18)13-2-1-11-21-13/h1-4,11-12,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZQKOVSUIFGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for the condensation of thioglycolic acid derivatives with acetylenic esters .
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Halogenated thiophenes can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that thiophene derivatives, including sulfonamides, exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. It may affect the activity of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis .
-
Case Studies :
- A study demonstrated that thiadiazole derivatives, closely related to the compound, showed reduced viability in human leukemia and non-small cell lung cancer cells. This suggests a similar potential for the target compound .
- Another research highlighted the effectiveness of sulfonamide derivatives in decreasing the viability of glioblastoma and melanoma cells, indicating a broad spectrum of anticancer activity .
Antimicrobial Activity
The antimicrobial properties of thiophene-based compounds have been extensively studied. The sulfonamide group is known for its antibacterial effects, which can be harnessed through structural modifications:
- In Vitro Studies : Compounds structurally similar to 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide have shown promising results against various bacterial strains. For instance, derivatives have been tested against Xanthomonas axonopodis and Ralstonia solanacearum, exhibiting significant antimicrobial activity .
Drug Development Potential
The integration of thiophene moieties into drug design has opened new avenues for developing pharmaceuticals with enhanced efficacy:
- Targeting Neurotransmitter Systems : Compounds like this one may interact with neurotransmitter transporters, influencing conditions such as depression or anxiety. Research indicates that piperidine derivatives can modulate serotonin and dopamine transporters, which are crucial in neuropharmacology .
- Synthesis and Modification : The ability to modify the thiophene and piperidine components allows for the creation of a library of compounds with varied pharmacological profiles. This flexibility can lead to the discovery of new therapeutic agents targeting specific diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often exhibit their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key structural features of the target compound and its analogs:
*TMB: Trimethylbenzene
Key Observations:
- Sulfonamide Core : All compounds share a sulfonamide group, which is often critical for hydrogen bonding in enzyme active sites.
- Piperidine vs. Heterocycles : The target compound and VU03 use piperidine for conformational flexibility, while analogs in and substitute with pyrimidine or triazole, respectively, altering electronic properties and steric bulk.
Structure-Activity Relationship (SAR) Trends
Piperidine vs. Pyrimidine : Piperidine-containing compounds (target, VU03) may offer better conformational adaptability compared to rigid pyrimidine derivatives ().
Thiophene vs. Furan : Thiophene’s larger atomic radius and polarizability may improve binding compared to furan analogs ().
Bromine Position : The 5-bromo substitution on thiophene (target, ) likely enhances steric and electronic effects compared to 2-bromo isomers.
Biological Activity
5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide is , with a molecular weight of 435.4 g/mol. The compound features a bromine atom, a thiophene ring, a sulfonamide group, and a piperidine moiety, contributing to its structural diversity and potential pharmacological properties .
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine and thiophene rings, followed by their coupling with a sulfonamide group. Techniques such as Suzuki-Miyaura coupling are commonly employed to enhance yield and purity.
Antimicrobial Properties
Preliminary studies indicate that 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide exhibits antibacterial activity . The sulfonamide group is particularly notable for its ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thereby exerting bacteriostatic effects against various pathogens .
In vitro studies have shown that this compound demonstrates significant efficacy against resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values reported as low as 0.39 µg/mL .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines, suggesting its role as a possible therapeutic agent in cancer treatment . The compound's unique structural features may enhance its interaction with specific cellular targets involved in tumor growth regulation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds within the same structural class:
| Compound Name | MIC Value (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 3b | 0.39 | Klebsiella pneumoniae |
| Compound 10 | 0.25 | Escherichia coli |
These findings underscore the relevance of structural modifications in enhancing antibacterial and anticancer properties across related compounds .
The mechanisms through which 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide exerts its biological effects include:
- Enzyme Inhibition : By inhibiting dihydropteroate synthase, it disrupts folate synthesis in bacteria.
- Apoptosis Induction : It may activate apoptotic pathways in cancer cells.
- Biofilm Disruption : The compound has demonstrated potential in inhibiting biofilm formation by pathogenic bacteria, enhancing its efficacy against infections .
Q & A
Basic Research Question
- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor the [M+H]⁺ ion (exact mass calculated via HRMS).
- HPLC-UV : Detect at 254 nm, with retention time calibrated against a pure reference standard.
Validate methods using spike-and-recovery experiments in plasma or tissue homogenates to account for matrix effects .
How can computational modeling predict the compound’s binding affinity for kinase targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., PI3Kγ) using the crystal structure (PDB: 1E7U).
- MD simulations (GROMACS) : Assess stability of the sulfonamide-piperidine hinge region over 100 ns trajectories.
Contradictions between in silico and in vitro Ki values may arise from solvation effects or protein flexibility not captured in rigid docking .
What are the critical stability-indicating parameters for this compound under varying storage conditions?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
